2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide
Description
This compound features a polycyclic pentazatricyclo[7.3.0.02,6]dodecatetraene core substituted with a 3,4-dimethylphenyl group at position 11 and an N-(4-methylphenyl)acetamide moiety at position 4. Its structural complexity arises from the fused tricyclic system containing five nitrogen atoms, which distinguishes it from simpler acetamide derivatives.
Properties
Molecular Formula |
C24H22N6O2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N6O2/c1-15-4-8-19(9-5-15)25-22(31)14-30-24(32)28-10-11-29-21(23(28)27-30)13-20(26-29)18-7-6-16(2)17(3)12-18/h4-13H,14H2,1-3H3,(H,25,31) |
InChI Key |
WXXDJEIEQMXETE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the dimethylphenyl and methylphenylacetamide groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biology, this compound is investigated for its potential biological activities. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its interactions with specific molecular targets may lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industry, This compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it valuable for applications in electronics, coatings, and other high-tech industries.
Mechanism of Action
The mechanism of action of 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The pentazatricyclo core of the target compound contrasts sharply with the linear hexan backbones observed in compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (, compound e). While the latter adopts a flexible aliphatic chain with stereochemical diversity, the rigid tricyclic framework of the target compound likely enhances metabolic stability and binding specificity .
Substituent Analysis
- Aromatic Substituents: The 3,4-dimethylphenyl group in the target compound differs from the 2,6-dimethylphenoxy substituents in (compounds e, g).
- Acetamide Modifications : The N-(4-methylphenyl)acetamide group in the target compound is structurally analogous to N-(4-methoxyphenyl)-2-oxo-2-(4-phenyl-1,3-thiazol-2-yl)acetamide () but replaces the thiazol-oxo system with a nitrogen-rich tricyclic core. This substitution may influence electronic properties and solubility .
Functional Group Impact
The oxo group at position 5 of the pentazatricyclo core introduces polarity, similar to the oxo-thiazol moiety in . However, the pentazatricyclo system’s multiple nitrogen atoms could enhance hydrogen-bonding capacity compared to mono-heterocyclic analogs .
Comparative Data Analysis
Research Findings and Implications
- Synthetic Challenges : The pentazatricyclo core likely requires advanced cyclization strategies, contrasting with the straightforward linear syntheses of hexan-based analogs (). Computational tools like SHELX (for crystallography) and ORTEP (for visualization) may aid in structural validation .
- Physicochemical Properties: The tricyclic nitrogen framework may improve thermal stability compared to thiazol-containing analogs (), though the 3,4-dimethylphenyl group could reduce aqueous solubility relative to polar substituents like amino or hydroxy groups in compounds .
- Further studies should explore its interaction with biological targets.
Biological Activity
The compound 2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide , also known by its CAS number 1207048-93-8 , is a complex organic molecule characterized by its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.4 g/mol . The intricate structure includes multiple aromatic rings and a pentazatricyclo framework, which may influence its reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.4 g/mol |
| Key Functional Groups | Amide, Ketone |
The mechanisms through which this compound may exert its biological effects are still under investigation. However, potential mechanisms could involve:
- Inhibition of Specific Enzymes : The presence of the amide functional group suggests potential interactions with enzyme active sites.
- Receptor Modulation : The compound might interact with various receptors involved in cell signaling pathways.
Study 1: Anticancer Activity
A study investigating derivatives of pentazatricyclo compounds demonstrated that certain analogs exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study noted that structural modifications influenced the degree of activity observed.
Study 2: Anti-inflammatory Effects
Research has shown that compounds featuring similar structural motifs can inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application for conditions characterized by chronic inflammation.
Study 3: Antimicrobial Efficacy
Compounds related to 2-[11-(3,4-dimethylphenyl)-5-oxo...] were tested against various microbial strains. Results indicated promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
